Auramine O: Structural Dynamics, Synthesis, and Bio-Analytical Utility
Auramine O: Structural Dynamics, Synthesis, and Bio-Analytical Utility
[1]
Executive Summary
Auramine O (Basic Yellow 2) is a diarylmethane fluorochrome defined by a central ketone imine backbone.[1][2][3] While historically utilized as an industrial dye for textiles and paper, its modern utility lies in its capacity as a molecular rotor —a fluorescent probe sensitive to microviscosity—and its specific binding affinity for mycolic acids in Mycobacterium species.[1] This guide dissects the chemical architecture, synthesis kinetics, and purification protocols of Auramine O, providing researchers with a rigorous foundation for its application in high-precision bio-imaging and drug development.
Chemical Architecture & Resonance Mechanics[1]
Core Structural Identity
Auramine O is chemically designated as 4,4'-(imidocarbonyl)bis(N,N-dimethylaniline) monohydrochloride .[1] Its structure consists of two dimethylaminophenyl rings linked by a central carbon atom, which is double-bonded to an iminium nitrogen.[1]
| Parameter | Specification |
| IUPAC Name | Bis[4-(dimethylamino)phenyl]methaniminium chloride |
| Molecular Formula | C₁₇H₂₂ClN₃ |
| Molecular Weight | 303.83 g/mol |
| CAS Number | 2465-27-2 |
| Chromophore Class | Diarylmethane (Ketone Imine) |
| Solubility | Soluble in ethanol, DMSO, water; Insoluble in ether |
Resonance and Cationic Stability
The intense yellow color and reactivity of Auramine O stem from the delocalization of the positive charge across the conjugated system. The central carbon-nitrogen double bond is not static; the positive charge resonates between the central nitrogen and the terminal dimethylamino nitrogens.
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Form A (Imine): Positive charge localized on the central nitrogen.[1]
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Form B (Benzenoid/Quinoid): Charge delocalized to the dimethylamino groups, creating quinoid character in the phenyl rings.[1]
This resonance stabilizes the cation but also makes the central carbon susceptible to nucleophilic attack (e.g., hydrolysis), a critical factor in storage stability.[1]
The Molecular Rotor Mechanism (Fluorescence)[1][4][5]
Auramine O is a classic Twisted Intramolecular Charge Transfer (TICT) probe.[1] Its fluorescence quantum yield is intrinsically linked to the viscosity of its environment.
Mechanism of Action
In low-viscosity solvents (e.g., water), the excited state of Auramine O undergoes rapid rotation around the phenyl-methine single bonds.[1] This non-radiative relaxation pathway (internal twisting) dissipates energy effectively, resulting in negligible fluorescence.[1]
In high-viscosity environments (e.g., glycerol, DNA grooves, or rigid cell walls), this rotation is sterically hindered.[1] The molecule is "locked" in a planar conformation, forcing relaxation through radiative decay (photon emission).[1]
Visualization: Viscosity-Dependent Fluorescence
The following diagram illustrates the kinetic competition between rotational relaxation and fluorescence.
Caption: Kinetic pathway of Auramine O fluorescence. Viscosity restricts the transition to the twisted non-radiative state, enhancing quantum yield.
Synthetic Pathways[1]
The synthesis of Auramine O typically proceeds via the condensation of N,N-dimethylaniline with a one-carbon source. The industrial standard utilizes Michler's Ketone, though modern lab-scale methods prioritize purity over bulk yield.[1]
The Michler’s Ketone Route
This method involves the condensation of Michler's Ketone with ammonium chloride in the presence of a Lewis acid catalyst (Zinc Chloride).
Reaction Stoichiometry:
Synthetic Workflow Diagram
Caption: Step-wise synthesis of Auramine O from Michler's Ketone via Lewis acid-catalyzed condensation.
Protocol: High-Purity Recrystallization
Commercial Auramine O often contains impurities like Michler's Ketone (a known carcinogen) and hydrolysis byproducts.[1] For sensitive biological assays (e.g., DNA binding studies), high-purity refinement is mandatory.[1]
Solvent Selection Logic
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Water: Good for bulk removal of salts but promotes hydrolysis if heated excessively.[1]
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Ethanol: Excellent solvent for the dye; poor solvent for inorganic salts.
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Dichloromethane (DCM) / Isopropyl Ether: This non-aqueous system is superior for removing organic contaminants (like unreacted ketone) without risking hydrolysis.[1]
Advanced Purification Protocol (Non-Aqueous)
Based on patent methodologies for >95% purity.[1]
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Dissolution: Dissolve 10 g of crude Auramine O in 100 mL of Dichloromethane (DCM) at 35°C. Stir for 30 minutes.
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Why: DCM dissolves the Auramine O and organic impurities but leaves behind inorganic salts.
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-
Filtration: Filter the warm solution through a 0.45 µm PTFE membrane to remove insoluble inorganic residues.
-
Precipitation: Slowly add the filtrate to 300 mL of cold Isopropyl Ether under vigorous stirring.
-
Why: Auramine O is insoluble in ether and will precipitate, while lipophilic impurities (like Michler's Ketone) remain in the ether phase.[1]
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-
Collection: Collect the yellow precipitate via vacuum filtration.[1]
-
Washing: Wash the filter cake twice with 20 mL of cold Isopropyl Ether.
-
Drying: Dry in a vacuum oven at 40°C for 4 hours. Do not exceed 60°C to prevent thermal decomposition.[1]
Biological Interaction & Safety Profile
DNA Binding Mechanism
Auramine O exhibits specific binding modes with nucleic acids, distinct from simple intercalation.[1]
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Minor Groove Binding: It associates with the minor groove of double-stranded DNA (dsDNA), stabilized by van der Waals forces and electrostatic interactions between the cationic imine and the anionic phosphate backbone.
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G-Quadruplex Affinity: Recent studies indicate Auramine O acts as a "turn-on" sensor for G-quadruplex structures (e.g., c-myc promoter regions), exhibiting significantly higher fluorescence enhancement upon binding to these structures compared to dsDNA.[1]
Toxicity and Carcinogenicity
Status: IARC Group 2B (Possibly carcinogenic to humans).[1][5] Mechanism:
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Bio-activation: Metabolic hydroxylation of the N-methyl groups leads to reactive electrophiles.[1]
-
DNA Adducts: These electrophiles can alkylate DNA bases, causing strand breaks and Sister Chromatid Exchange (SCE).[1]
-
Contaminant Risk: Historical toxicity data is often confounded by the presence of Michler's Ketone (a potent carcinogen) in impure dye samples.[1]
Safety Protocol:
-
Always handle in a fume hood.[1]
-
Use nitrile gloves (latex is permeable to organic solutions of the dye).[1]
-
Deactivate spills with 10% sodium hypochlorite (bleach) to cleave the imine bond before disposal.[1]
References
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IARC Monographs. (2010).[1][5] Auramine and Auramine Production. International Agency for Research on Cancer.[1] [Link]
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PubChem. (n.d.).[1][6] Auramine O Compound Summary. National Library of Medicine.[1] [Link]
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Loutfy, R. O. (1986).[1] Fluorescence Probes for Polymer Free Volume. Journal of Polymer Science. (Foundational text on Molecular Rotor theory).
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Yan, J., et al. (2016).[1] A Simple and Sensitive Method for Auramine O Detection Based on the Binding Interaction with Bovin Serum Albumin. Analytical Sciences. [Link]
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Cui, Y., et al. (2021).[1] Label free detection of auramine O by G-quadruplex-based fluorescent turn-on strategy. Food Chemistry. [Link]
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Shanghai Jingchun Scientific Co Ltd. (2013).[1] Process for preparing high-purity auramine O. CN103146219B.[1]
Sources
- 1. Auramine O - Wikipedia [en.wikipedia.org]
- 2. cameo.mfa.org [cameo.mfa.org]
- 3. Auramine O | Blog | Reflecta Laboratory Supplies [labequipsupply.co.za]
- 4. auramine-o dye or basic yellow-2 dye or diarylmethane dye or bis [4-(dimethyl amine ) phenyl ] – methanimium chloride. -synthesis - study everything [studyeverythingsjr.blogspot.com]
- 5. AURAMINE AND AURAMINE PRODUCTION - Chemical Agents and Related Occupations - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. C.I. Basic Yellow 2 | C17H22ClN3 | CID 17170 - PubChem [pubchem.ncbi.nlm.nih.gov]
